JNJ-38877605

Description

JNJ-38877605 has been used in trials studying the treatment of Neoplasms.

c-Met Inhibitor this compound is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. c-Met inhibitor this compound selectively inhibits c-Met, a receptor tyrosine kinase (RTK) involved in cancer cell survival and invasiveness, and tumor angiogenesis. c-Met is also known as hepatocyte growth factor receptor (HGFR).

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

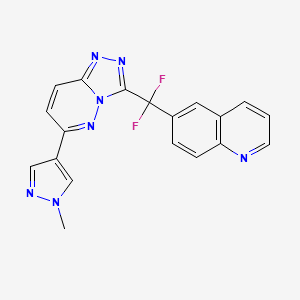

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWCBEOAFGHNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677253 | |

| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943540-75-8 | |

| Record name | 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943540-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JNJ-38877605 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-38877605 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-38877605 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15UDG410PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-38877605: A Deep Dive into its Mechanism of Action on c-Met

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JNJ-38877605, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This compound has been a subject of significant preclinical investigation due to its targeted activity against cancers with dysregulated c-Met signaling. This document consolidates key findings on its biochemical and cellular effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: ATP-Competitive Inhibition of c-Met

This compound functions as a small-molecule, ATP-competitive inhibitor of the c-Met kinase.[1][2][3][4][5] This means it directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the c-Met receptor. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, which is a critical step in its activation.[6] This inhibition is highly potent, with a reported IC50 value of 4 nM for c-Met kinase activity.[1][2][3][5][7][8]

A key characteristic of this compound is its remarkable selectivity. It exhibits over 600-fold greater selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2][3][7] Some studies have reported even higher selectivity, with over 833-fold selectivity against the next most potently inhibited kinase, Fms.[5][6] This high degree of selectivity is attributed to a unique binding mode within the c-Met kinase domain and contributes to a more targeted therapeutic effect with potentially fewer off-target toxicities.[9] The binding of this compound to the c-Met kinase is characterized by high affinity and slow reversibility.[5][6]

The inhibition of c-Met by this compound has been demonstrated in both scenarios of hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met phosphorylation in various cancer cell lines.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and activity across different experimental setups.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target/System | Reference |

| IC50 | 4 nM | c-Met Kinase | [1][2][3][5][7][8] |

| IC50 | 4.7 nM | c-Met Kinase | [5][6] |

| Selectivity | >600-fold | vs. >200 other kinases | [1][2][3][7] |

| Selectivity | >833-fold | vs. 246 other kinases (next most potent: Fms) | [5][6] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay | Incubation Time | IC50 | Reference |

| EBC1 (Human Lung Cancer) | Proliferation Assay | 72 h | 9.5 nM | [7] |

| MKN45 (Human Gastric Cancer) | Proliferation Assay | 72 h | 10.9 nM | [7] |

| SNU5 (Human Gastric Cancer) | Proliferation Assay | 72 h | 15.8 nM | [7] |

Table 3: In Vivo Activity of this compound in Xenograft Models

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| Mice with GTL16 xenografts | Gastric Cancer | 40 mg/kg/day (p.o.) for 72 hours | Significant decrease in plasma IL-8 and GROα; >50% reduction in uPAR | [1][3][8] |

| Mice with GTL16 xenografts | Gastric Cancer | 40 mg/kg/day (p.o.) for 3 days | Decreased plasma concentrations of IL-8, GROα, and uPAR | [8] |

| Mice with U251 xenografts | Glioblastoma | 50 mg/kg (p.o.) once daily for 13 days | Counteracted radiation-induced invasiveness and promoted apoptosis | [8] |

Signaling Pathways and Mechanism of Inhibition

The c-Met signaling pathway is a complex network that, upon activation by its ligand HGF, triggers a cascade of intracellular events promoting cell proliferation, survival, motility, and invasion.[10][11] this compound, by inhibiting the initial step of c-Met autophosphorylation, effectively blocks these downstream signaling cascades.

c-Met Signaling Pathway

Caption: The c-Met signaling pathway initiated by HGF binding.

Inhibition of c-Met Signaling by this compound

Caption: this compound competitively inhibits ATP binding to the c-Met kinase domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for key experiments used to characterize the mechanism of action of this compound.

c-Met Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the c-Met kinase activity (IC50).

General Protocol:

-

Reagents: Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the c-Met kinase, the substrate, and the kinase assay buffer. c. Add the diluted this compound or vehicle control to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes). f. Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced. g. The luminescence or fluorescence is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a typical c-Met kinase inhibition assay.

Cell Proliferation Assay

These assays determine the effect of this compound on the growth and viability of cancer cells that are dependent on c-Met signaling.

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

General Protocol (using MTT assay as an example):

-

Cell Seeding: Plate cancer cells (e.g., EBC1, MKN45) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Caption: Workflow for a cell proliferation assay using MTT.

Western Blot Analysis of c-Met Phosphorylation

This technique is used to directly visualize the inhibitory effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.

Objective: To assess the levels of phosphorylated c-Met (p-c-Met) and downstream effectors (e.g., p-AKT, p-ERK) in cells treated with this compound.

General Protocol:

-

Cell Treatment: Culture cells to a suitable confluency and then treat with this compound at various concentrations and for different time points. A positive control with HGF stimulation and a negative control with vehicle can be included.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT). c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.

Caption: General workflow for Western blot analysis.

Important Considerations: Clinical Development and Toxicity

While this compound demonstrated potent and selective preclinical activity, its clinical development was terminated in a Phase 1 trial due to observed renal toxicity in patients.[6][7][12] This toxicity was not predicted by preclinical studies in rats and dogs.[6][12] Further investigation revealed that the renal toxicity was caused by the formation of species-specific insoluble metabolites (M1/3 and M5/6) generated by aldehyde oxidase activity.[6][12] Humans and rabbits were found to have significantly higher systemic exposure to these insoluble metabolites compared to other species.[6][12] This underscores the critical importance of understanding species-specific drug metabolism in preclinical development.

Conclusion

This compound is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct blockade of c-Met autophosphorylation, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion. While its preclinical profile was promising, unforeseen species-specific metabolic toxicity leading to renal complications in humans halted its clinical progression. Nevertheless, the study of this compound has provided valuable insights into the therapeutic targeting of c-Met and highlights the challenges of drug metabolism in translational research. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of oncology drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | CAS:943540-75-8 | C-Met inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. apexbt.com [apexbt.com]

- 6. The c-Met tyrosine kinase inhibitor this compound causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]

- 10. researchgate.net [researchgate.net]

- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The c-Met Tyrosine Kinase Inhibitor this compound Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-38877605: An In-Depth Technical Guide on its ATP-Competitive Binding to c-Met

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor JNJ-38877605, focusing on its potent and selective ATP-competitive binding to the c-Met receptor tyrosine kinase. This document collates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and c-Met

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is implicated in the pathogenesis and progression of numerous human cancers.[1][3] This makes c-Met a compelling target for anticancer drug development.[3][4]

This compound is an orally bioavailable, small-molecule inhibitor that selectively targets the ATP-binding site of the c-Met kinase domain.[5][6][7] By competing with ATP, this compound effectively blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive tumorigenesis.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description | Reference(s) |

| c-Met Kinase Inhibition (IC50) | 4 nM | Half-maximal inhibitory concentration against the catalytic activity of the c-Met kinase. | [5][8][9] |

| c-Met Kinase Inhibition (IC50) | 4.7 nM | Half-maximal inhibitory concentration against c-Met Kinase in vitro. | [6] |

| Kinase Selectivity | >600-fold | Selectivity for c-Met over a panel of more than 200 other tyrosine and serine-threonine kinases. | [5][9] |

| Cellular c-Met Phosphorylation Inhibition | Effective at 500 nM | Significant reduction of HGF-stimulated and constitutively activated c-Met phosphorylation in various cancer cell lines (EBC1, GTL16, NCI-H1993, and MKN45). | [5][9] |

Table 2: In Vivo Activity of this compound in a GTL16 Xenograft Model

| Biomarker | Treatment | Result | Reference(s) |

| Plasma Human IL-8 | 40 mg/kg/day (oral) for 72 hours | Statistically significant decrease from 0.150 ng/mL to 0.050 ng/mL. | [5][9] |

| Plasma Human GROα | 40 mg/kg/day (oral) for 72 hours | Statistically significant decrease from 0.080 ng/mL to 0.030 ng/mL. | [5][9] |

| Blood uPAR | 40 mg/kg/day (oral) for 72 hours | Reduction of more than 50%. | [5][9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key biological and experimental processes related to this compound.

The c-Met Signaling Pathway

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro c-Met Kinase Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of ATP-Competitive Inhibition

Caption: this compound's competitive binding at the ATP site.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro c-Met Kinase Assay (IC50 Determination)

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase reaction buffer to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant c-Met kinase and the substrate to their optimal concentrations in the kinase reaction buffer. The specific concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme.

-

Assay Plate Setup: Add the diluted this compound solutions to the assay plate. Also, include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).

-

Enzyme Addition: Add the diluted c-Met kinase to all wells except the background controls.

-

Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and substrate to all wells. The final ATP concentration should be close to its Km for c-Met.

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. This typically involves adding a reagent to terminate the kinase reaction and deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of c-Met Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of this compound on c-Met phosphorylation in cancer cell lines.

Materials:

-

Cancer cell lines with c-Met expression (e.g., GTL16, MKN45)

-

Cell culture medium and supplements

-

Hepatocyte Growth Factor (HGF)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and antibodies against downstream effectors like phospho-Akt, total-Akt, phospho-ERK, and total-ERK.

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce c-Met phosphorylation. Include an unstimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest (e.g., anti-total-c-Met) and a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

GTL16 human gastric carcinoma cells

-

Immunodeficient mice (e.g., nu/nu female mice)

-

Matrigel (optional, to aid tumor formation)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inoculate GTL16 cells (e.g., 5 x 106 cells in PBS, possibly mixed with Matrigel) into the flank of the immunodeficient mice.[5][9]

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose (e.g., 40 mg/kg/day) to the treatment group.[5][9] Administer the vehicle to the control group.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Biomarker Analysis: At the end of the study (or at specified time points), collect blood samples for the analysis of plasma biomarkers such as IL-8 and GROα using methods like ELISA.[5][9] Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

-

Data Analysis: Compare the tumor growth between the treated and control groups. Analyze the levels of plasma biomarkers to assess the pharmacodynamic effects of this compound.

Conclusion

This compound is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The data presented in this guide demonstrate its ability to effectively inhibit c-Met kinase activity, block downstream signaling pathways, and exert anti-tumor effects in preclinical models. While its clinical development was halted due to species-specific renal toxicity, the information gathered from the study of this compound remains valuable for the broader field of c-Met inhibitor research and development.[6] The experimental protocols and data provided herein serve as a technical resource for scientists working on novel cancer therapeutics targeting the c-Met pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Kinase Selectivity Profile of JNJ-38877605: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF) receptor, c-Met, is a critical driver in various cellular processes, including cell proliferation, motility, and invasion. Its aberrant activation is implicated in the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention.[2] This technical guide provides a detailed analysis of the kinase selectivity profile of this compound, outlines the experimental methodologies used for its characterization, and visualizes its interaction with the c-Met signaling pathway. Although the clinical development of this compound was halted due to off-target renal toxicity related to species-specific metabolite formation, its well-defined and narrow kinase selectivity profile remains a subject of significant interest for the design of next-generation kinase inhibitors.[3][4][5][6]

Data Presentation: Kinase Inhibition Profile

This compound exhibits remarkable selectivity for c-Met over a broad spectrum of other kinases. In comprehensive in vitro kinase assays, it was found to be over 600- to 833-fold more selective for c-Met than for any other of the more than 200-250 kinases tested.[1][2][4][5][7] The primary off-target kinase identified is the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, which is inhibited at a significantly higher concentration.

| Kinase Target | IC50 (nM) | Selectivity vs. c-Met |

| c-Met | ~4 | - |

| c-Fms (CSF1R) | 2600 | ~650-fold |

Note: The IC50 values are approximate and may vary slightly between different experimental setups. The selectivity is calculated based on the ratio of IC50 values.

Experimental Protocols

The determination of the kinase selectivity of this compound was primarily achieved through in vitro biochemical kinase assays. While specific proprietary protocols may have been used, the general methodologies are well-established in the field of kinase inhibitor profiling. These assays are designed to measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

In Vitro Biochemical Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this reaction by a test compound is quantified. Radiometric and fluorescence-based methods are common.

Materials:

-

Purified recombinant kinases

-

Specific peptide or protein substrates for each kinase

-

Adenosine triphosphate (ATP), including a labeled form (e.g., [γ-³³P]ATP for radiometric assays)

-

Assay buffer (typically containing HEPES, MgCl₂, MnCl₂, DTT, and a source of lipid if required)

-

This compound at various concentrations

-

Multi-well plates (e.g., 96-well or 384-well)

-

Detection reagents (e.g., scintillant for radiometric assays, specific antibodies for fluorescence-based assays)

-

Plate reader capable of detecting the appropriate signal (e.g., scintillation counter, fluorescence plate reader)

Procedure (Radiometric Filter Binding Assay Example):

-

A reaction mixture is prepared in each well of a multi-well plate containing the assay buffer, the specific kinase, and its substrate.

-

This compound is added to the wells in a range of concentrations (typically a serial dilution). Control wells receive vehicle (e.g., DMSO) only.

-

The enzymatic reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP.

-

The plates are incubated at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

-

The reaction is stopped by the addition of a solution such as phosphoric acid.

-

The reaction mixture is transferred to a filter plate that captures the phosphorylated substrate.

-

The filter plate is washed to remove unincorporated [γ-³³P]ATP.

-

A scintillant is added to each well, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to the control wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Kinase Selectivity Profiling:

Caption: Workflow for a typical radiometric in vitro kinase inhibition assay.

Mandatory Visualizations

c-Met Signaling Pathway and Inhibition by this compound

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers multiple signaling cascades, including the RAS/MAPK, PI3K/Akt/mTOR, and STAT pathways, which collectively promote cell growth, survival, and motility.[8][9][10][11][12] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby preventing the initiation of these downstream signals.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The c-Met Tyrosine Kinase Inhibitor this compound Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The c-Met tyrosine kinase inhibitor this compound causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of c-Met signaling and cellular sensitivity to radiation: potential implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-38877605: A Technical Guide to Its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is a known driver in various human cancers, making it a key therapeutic target. This technical guide provides an in-depth analysis of the effects of this compound on the principal downstream signaling cascades regulated by c-Met, including the PI3K/AKT, RAS/MAPK, and STAT pathways. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows to support further research and development.

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of the initial signaling event effectively abrogates the recruitment and phosphorylation of downstream effector proteins, leading to the inhibition of multiple signaling cascades that promote cancer cell growth and survival.

Effects on Downstream Signaling Pathways

Inhibition of c-Met by this compound leads to a significant reduction in the phosphorylation and activation of key downstream signaling nodes.

PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical downstream effector of c-Met, promoting cell survival and proliferation. Upon c-Met activation, the adapter protein GAB1 is recruited and phosphorylated, which in turn activates PI3K. This leads to the phosphorylation and activation of AKT. This compound has been shown to inhibit the phosphorylation of AKT, thereby downregulating this pro-survival pathway.

RAS/MAPK Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway, which is central to cell proliferation, differentiation, and migration, is also modulated by c-Met. Activated c-Met recruits the adapter protein GRB2, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Inhibition of c-Met by this compound results in the attenuation of ERK phosphorylation.

STAT Pathway

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, can be directly activated by c-Met. Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation. The activation of STAT3 is understood to be one of the downstream consequences of c-Met signaling.

Signaling Pathway Inhibition by this compound

Figure 1: this compound inhibits c-Met autophosphorylation, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase and Proliferation Inhibition

| Parameter | Target/Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ | c-Met Kinase | 4 nM | [1] |

| IC₅₀ | EBC1 (NSCLC) | 9.5 nM | [1] |

| IC₅₀ | MKN45 (Gastric) | 10.9 nM | [1] |

| IC₅₀ | SNU5 (Gastric) | 15.8 nM | [1] |

| Inhibitory Conc. | p-Met & p-RON | 500 nM |[1] |

Table 2: In Vivo Pharmacodynamic Biomarker Modulation

| Animal Model | Treatment | Biomarker | Result | Reference |

|---|---|---|---|---|

| GTL16 Xenografts | 40 mg/kg/day (p.o.) for 72h | Human IL-8 (plasma) | Decrease from 0.150 to 0.050 ng/mL | [1] |

| GTL16 Xenografts | 40 mg/kg/day (p.o.) for 72h | Human GROα (plasma) | Decrease from 0.080 to 0.030 ng/mL | [1] |

| GTL16 Xenografts | 40 mg/kg/day (p.o.) for 72h | uPAR (blood) | >50% reduction |[1] |

Key Experimental Methodologies

In Vitro Kinase Assay

The inhibitory activity of this compound on c-Met kinase was determined using a biochemical assay.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified c-Met kinase.

-

Protocol Outline:

-

Recombinant c-Met kinase is incubated with a specific peptide substrate and γ-³²P-ATP in a kinase reaction buffer.

-

A serial dilution of this compound is added to the reaction wells.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP, typically using phosphocellulose paper or beads.

-

The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of Downstream Signaling

Western blotting is employed to assess the phosphorylation status of key proteins in the c-Met downstream signaling pathways in cellular models.

-

Objective: To qualitatively and semi-quantitatively measure the change in phosphorylation of MET, AKT, and ERK in response to this compound treatment.

-

Protocol Outline:

-

Cell Culture and Treatment: Cancer cell lines with activated c-Met signaling (e.g., GTL16, EBC1) are cultured to sub-confluency. Cells are then serum-starved before being treated with a vehicle control or a specified concentration of this compound (e.g., 500 nM) for a set duration. In some experiments, cells are stimulated with HGF to induce pathway activation.

-

Lysis: Cells are washed with ice-cold PBS and lysed on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are denatured, separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-Met (Tyr1234/1235), anti-p-Akt (Ser473), anti-p-ERK1/2 (Thr202/Tyr204)). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The same membrane is often stripped and re-probed with antibodies against the total forms of the proteins (total Met, total Akt, total ERK) to confirm equal loading. Band intensities are quantified using densitometry software.

-

Preclinical Western Blot Workflow

Figure 2: Standardized workflow for assessing protein phosphorylation via Western blot.

Conclusion

This compound is a selective c-Met inhibitor that effectively blocks receptor autophosphorylation, leading to the downregulation of critical downstream signaling pathways, including the PI3K/AKT and RAS/MAPK cascades. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers investigating c-Met inhibition. While the clinical development of this compound was halted due to off-target toxicity, its well-characterized effects on c-Met signaling continue to make it a valuable tool for preclinical research into the roles of the HGF/c-Met axis in cancer and other diseases.

References

The Role of Hepatocyte Growth Factor (HGF) in the c-Met Inhibitory Activity of JNJ-38877605: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are pivotal players in cell signaling pathways that govern cell proliferation, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers.[4][5] JNJ-38877605 is a potent and highly selective, ATP-competitive small molecule inhibitor of c-Met.[6][7] This technical guide provides an in-depth analysis of the role of HGF in the c-Met inhibitory activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.

While this compound demonstrated significant promise in preclinical studies, its clinical development was halted due to observations of renal toxicity.[4][8][9]

The Mechanism of this compound: An ATP-Competitive c-Met Inhibitor

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of the c-Met receptor.[7] This binding prevents the autophosphorylation of the receptor, which is a critical step in its activation.[2] By blocking this initial activation step, this compound effectively abrogates the downstream signaling cascades that are normally initiated by HGF binding.[10]

The Influence of HGF on the Inhibitory Potency of this compound

HGF, as the natural ligand for c-Met, plays a crucial role in the activation of the receptor. The presence of HGF can influence the efficacy of c-Met inhibitors. Studies have shown that increased HGF expression can lead to a decreased sensitivity to c-Met tyrosine kinase inhibitors.[10]

One study directly investigated the impact of HGF on the inhibitory concentration (IC50) of this compound in gastric cancer cells. In Hs746T cells transfected to overexpress HGF, the IC50 of this compound was found to be approximately twofold higher than in control cells (46.7 nM vs. 22.8 nM, respectively).[10] This suggests that high concentrations of HGF may partially overcome the inhibitory effects of this compound, a critical consideration in the clinical application of such inhibitors.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against c-Met.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (c-Met Kinase) | 4 nM | Cell-free assay | [7] |

| IC50 (c-Met Kinase) | 4.7 nM | In vitro kinase assay | [5] |

| IC50 (Cell Viability) | 22.8 nM | Hs746T (control) | [10] |

| IC50 (Cell Viability) | 46.7 nM | Hs746T (HGF-transfected) | [10] |

| Selectivity | >600-fold vs. ~200 other kinases | Kinase panel screening | [7] |

| Selectivity | >833-fold vs. Fms (next most potent) | Kinase panel screening | [5] |

Experimental Protocols

In Vitro c-Met Kinase Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against the c-Met kinase.

-

Reagents and Materials:

-

Recombinant human c-Met kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Add the recombinant c-Met kinase to the wells of a 96-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

HGF-Stimulated c-Met Phosphorylation Assay (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.

-

Cell Culture and Treatment:

-

Plate cells (e.g., Hs746T, GTL-16) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum-starve the cells for a period (e.g., 18-24 hours) to reduce basal receptor activation.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-Met).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a loading control protein (e.g., β-actin).

-

Signaling Pathways and Experimental Workflows

HGF/c-Met Signaling Pathway and Inhibition by this compound

Caption: HGF binding to c-Met induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like RAS-RAF-MAPK and PI3K-AKT. This compound competitively inhibits the ATP binding site of c-Met, blocking its activation.

Workflow for Assessing HGF-Stimulated c-Met Phosphorylation

Caption: A typical workflow for a western blot experiment to determine the effect of this compound on HGF-stimulated c-Met phosphorylation.

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of c-Met that effectively blocks both basal and HGF-stimulated receptor phosphorylation. The presence of high concentrations of HGF can, however, reduce the inhibitory potency of this compound, a factor that highlights the dynamic interplay between the ligand and inhibitor in the tumor microenvironment. While its clinical development was halted, the study of this compound provides valuable insights into the therapeutic targeting of the HGF/c-Met signaling axis and underscores the importance of considering ligand concentration in the evaluation of targeted cancer therapies.

References

- 1. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The c-Met tyrosine kinase inhibitor this compound causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The c-Met Tyrosine Kinase Inhibitor this compound Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

Structural Analysis of JNJ-38877605 and c-Met Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interaction between the small molecule inhibitor JNJ-38877605 and its target, the c-Met receptor tyrosine kinase. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Introduction to c-Met and this compound

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion.[1] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK, PI3K/Akt, and STAT pathways.[2] Dysregulation of c-Met signaling through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[1]

This compound is a potent and highly selective, orally bioavailable, small-molecule inhibitor of c-Met.[3][4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking downstream signaling.[4][5]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.

| Parameter | Value | Description | Reference(s) |

| IC50 (c-Met Kinase) | 4 nM | The half maximal inhibitory concentration against the isolated c-Met kinase enzyme. | [5][6] |

| Selectivity | >600-fold | Selectivity for c-Met over a panel of more than 200 other tyrosine and serine-threonine kinases. | [5] |

| Cellular IC50 (MET-amplified cells) | 11-50 nM | The half maximal inhibitory concentration for the growth of cancer cell lines with MET gene amplification. |

Structural Basis of this compound and c-Met Interaction

As of the latest available data, a public crystal structure of this compound in complex with the c-Met kinase domain has not been released. However, based on its classification as an ATP-competitive inhibitor, the binding mode can be inferred. This compound is expected to occupy the ATP-binding pocket of the c-Met kinase domain, forming hydrogen bonds and hydrophobic interactions with key residues that are essential for ATP binding and the catalytic function of the enzyme. This direct competition with ATP prevents the autophosphorylation of the kinase and subsequent activation of downstream signaling pathways.

c-Met Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical c-Met signaling pathway and the point of inhibition by this compound.

Caption: The c-Met signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies, the following generalized protocols are provided.

In Vitro c-Met Kinase Assay (Generalized)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (in DMSO)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the c-Met kinase and substrate to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the signal using the chosen detection method (e.g., luminescence for ADP-Glo™, fluorescence for HTRF®, or absorbance for ELISA).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

Cellular c-Met Phosphorylation Assay (Generalized)

This assay assesses the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.

Materials:

-

c-Met dependent cancer cell line (e.g., GTL-16, MKN-45)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free medium

-

Hepatocyte Growth Factor (HGF)

-

This compound (in DMSO)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

-

ELISA or Western blot reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal c-Met activation.

-

Treat the cells with various concentrations of this compound or DMSO for a defined pre-incubation time (e.g., 1-2 hours).

-

Stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Quantify the levels of phosphorylated c-Met and total c-Met in the cell lysates using an ELISA or by Western blotting.

-

Normalize the phosphorylated c-Met signal to the total c-Met signal.

-

Determine the IC50 value for the inhibition of cellular c-Met phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of c-Met kinase. It effectively blocks c-Met phosphorylation and downstream signaling, leading to the inhibition of tumor cell growth in preclinical models. While a detailed crystal structure of the this compound/c-Met complex is not publicly available, its mechanism of action is well-characterized through biochemical and cellular assays. This technical guide provides a comprehensive overview of the structural and functional aspects of this interaction, intended to support further research and drug development efforts targeting the c-Met signaling pathway.

References

- 1. The c-Met tyrosine kinase inhibitor this compound causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound | c-Met/HGFR | TargetMol [targetmol.com]

- 6. reactionbiology.com [reactionbiology.com]

JNJ-38877605: A Technical Guide for Studying c-Met Dependent Tumor Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has served as a valuable research tool for investigating the role of the HGF/c-Met signaling pathway in oncogenesis and tumor progression.[5][6] This document provides an in-depth technical guide on the use of this compound for studying c-Met dependent tumor growth, summarizing key preclinical data, detailing experimental protocols, and illustrating relevant biological pathways and workflows. Despite its promise in preclinical studies, the clinical development of this compound was halted due to species-specific renal toxicity, a critical consideration for researchers interpreting its effects.[7][8]

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-Met kinase, preventing its phosphorylation and subsequent activation.[1][3][9] This blockade inhibits the downstream signaling cascades responsible for cell proliferation, survival, migration, and invasion.[10]

In Vitro Activity

This compound demonstrates potent and selective inhibition of c-Met in various cancer cell lines.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| c-Met IC50 | 4 nM | [1][2][3][4][11] |

| Selectivity | >600-fold vs. over 200 other kinases | [1][2][3][11][12] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| EBC1, GTL16, NCI-H1993, MKN45 | Lung, Gastric | Significant reduction of c-Met and RON phosphorylation | 500 nM | [1][11][12] |

| GTL16 | Gastric | Modulation of IL-8, GROα, uPAR, and IL-6 secretion | Not Specified | [1][11][12] |

| A549 | Lung | Inhibition of CPNE1-induced MET signaling pathway activation | 0.5 µM | [3] |

| 3T3-L1 | Preadipocytes | Inhibition of c-Met phosphorylation, reduction of lipid accumulation | 5, 10, 20 µM | [2][3] |

In Vivo Activity

This compound has shown significant anti-tumor activity in various preclinical xenograft models.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Key Findings | Reference |

| GTL16 (gastric) | 40 mg/kg/day, p.o. for 3 days | Significant decrease in plasma IL-8, GROα, and uPAR | [1][2][3][12] |

| U251 (glioblastoma) | 50 mg/kg/day, p.o. for 13 days | Inhibition of radiation-induced invasion, promotion of apoptosis | [2][3] |

| MKN-45, GTL-16, SNU-5, Kato II (gastric) | MTD and lower doses | Significant tumor regression (T/C < 42%) | [13] |

| NCI-H441 (NSCLC, K-ras mutant) | Not Specified | Significant growth inhibition | [13] |

| U87 MG (glioblastoma, PTEN negative) | Not Specified | Tumor regression (subcutaneous and orthotopic models) | [13] |

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This activation triggers multiple pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.[10][14]

Experimental Workflow: In Vitro c-Met Inhibition Assay

A typical workflow to assess the in vitro efficacy of this compound involves treating c-Met dependent cancer cells with the compound, followed by analysis of c-Met phosphorylation and downstream signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The c-Met tyrosine kinase inhibitor this compound causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Therapy Detail [ckb.genomenon.com]

- 10. c-MET [stage.abbviescience.com]

- 11. This compound | c-Met/HGFR | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. onclive.com [onclive.com]

Preclinical Xenograft Models Using JNJ-38877605: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as gene amplification or mutation, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[3] This has made c-Met a compelling target for cancer therapy. This compound has demonstrated significant antitumor activity in a variety of preclinical xenograft models, particularly those with MET gene amplification or pathway activation.[4]

This technical guide provides a comprehensive overview of the use of this compound in preclinical xenograft models, consolidating key data and experimental protocols. It is intended to serve as a resource for researchers and drug development professionals working on c-Met inhibitors and related cancer therapies. Of critical importance, and a central theme of this guide, is the ultimate discontinuation of this compound's clinical development due to species-specific renal toxicity, a finding with significant implications for preclinical to clinical translation.[4][5][6]

Mechanism of Action

This compound is a highly selective inhibitor of c-Met kinase with an IC50 of 4 nM.[2] It exhibits over 600-fold selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[2] The primary mechanism of action is the inhibition of c-Met autophosphorylation, which in turn blocks downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, that are critical for tumor cell growth and survival.[7]

Preclinical Xenograft Studies: Efficacy and Pharmacodynamics

This compound has been evaluated in several preclinical xenograft models, demonstrating significant tumor growth inhibition and regression in tumors dependent on c-Met signaling.

Data Summary

| Cell Line | Cancer Type | Mouse Model | This compound Dosage | Key Findings | Reference(s) |

| GTL16 | Gastric Carcinoma | Immunodeficient nu/nu | 40 mg/kg/day, p.o. for 72 hours | Statistically significant decrease in plasma levels of human IL-8 (from 0.150 ng/mL to 0.050 ng/mL) and GROα (from 0.080 ng/mL to 0.030 ng/mL). Reduction of uPAR in the blood by more than 50%. | [3] |

| MKN-45 | Gastric Carcinoma | N/A | N/A | Antiproliferative activity with an IC50 of 10.9 nM in a 72-hour assay. | [3] |

| SNU-5 | Gastric Carcinoma | N/A | N/A | Antiproliferative activity with an IC50 of 15.8 nM in a 72-hour assay. | [3] |

| U251 | Glioblastoma | N/A | 50 mg/kg, p.o., once daily for 13 days | Inhibited ionizing radiation (IR)-induced invasion and promoted apoptosis. | [3] |

| U87 MG | Glioblastoma | N/A | N/A | Regression of tumors in both subcutaneous and orthotopic models. | [4] |

Experimental Protocols

General Xenograft Protocol

A generalized workflow for establishing and evaluating the efficacy of this compound in preclinical xenograft models is outlined below.

GTL16 Gastric Carcinoma Xenograft Model

-

Cell Line: GTL16 human gastric carcinoma cells.

-

Animal Model: 6-week-old immunodeficient nu/nu female mice on a Swiss CD1 background.[3]

-

Implantation: GTL16 cells are inoculated subcutaneously into the right posterior flank. For determination of uPAR and IL-6, cells can be inoculated in both the right and left posterior flanks.[3]

-

Treatment: Once tumors are established, mice are treated orally (p.o.) with this compound at a dose of 40 mg/kg/day for 72 hours.[3]

-

Endpoint Analysis: Plasma levels of human IL-8, GROα, and uPAR are measured to assess pharmacodynamic activity.[3]

U87 MG Glioblastoma Xenograft Model

While specific protocols for this compound in U87 MG xenografts are not detailed in the provided search results, a general methodology for establishing these models is as follows:

-

Cell Line: U87 MG human glioblastoma cells.

-

Animal Model: Immunodeficient mice (e.g., nu/nu or NOD/SCID).

-

Subcutaneous Model:

-

Implantation: U87 MG cells are harvested during their exponential growth phase, and a cell suspension is prepared. Typically, 1 x 10^6 to 5 x 10^6 cells are injected subcutaneously into the flank of the mice.

-

-

Orthotopic Model:

-

Implantation: Mice are anesthetized, and a burr hole is made in the skull. A stereotactic apparatus is used to inject a small volume (e.g., 2-5 µL) of U87 MG cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma (e.g., caudate nucleus or cerebral cortex).

-

-

Treatment: Oral administration of this compound at a specified dose and schedule.

-

Endpoint Analysis: For subcutaneous models, tumor volume is measured with calipers. For orthotopic models, tumor growth can be monitored using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI. Survival is a key endpoint for orthotopic studies.

Signaling Pathway Inhibition by this compound

This compound targets the c-Met receptor, thereby inhibiting its downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Species-Specific Toxicity and Clinical Development Discontinuation

A critical aspect of the this compound story is the species-specific renal toxicity that was not predicted by standard preclinical models (rat and dog) but was observed in humans and subsequently replicated in rabbits.[4][5][6] This toxicity was attributed to the formation of insoluble metabolites by the enzyme aldehyde oxidase.[4][5]

Conclusion

This compound demonstrated promising preclinical antitumor activity in various xenograft models, particularly those driven by c-Met amplification or activation. Its potent and selective inhibition of the c-Met signaling pathway translated to significant tumor growth inhibition and regression in these models. However, the unforeseen species-specific renal toxicity observed in humans, which was not apparent in standard rodent and canine toxicology studies, ultimately led to the termination of its clinical development.[4][5]

The case of this compound serves as a critical reminder of the limitations of preclinical models in predicting all aspects of human drug metabolism and toxicity. While xenograft models remain an invaluable tool for assessing anti-cancer efficacy and pharmacodynamics, this example underscores the importance of a comprehensive understanding of inter-species differences in drug metabolism to better inform clinical trial design and mitigate potential risks. For researchers in the field, the data and protocols presented here for this compound can still provide valuable insights into the preclinical evaluation of c-Met inhibitors, while the toxicological findings offer important lessons for the broader field of drug development.

References

- 1. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The c-Met tyrosine kinase inhibitor this compound causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The c-Met Tyrosine Kinase Inhibitor this compound Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle [mdpi.com]

Investigating c-Met Amplification with JNJ-38877605: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical signaling nexus implicated in cell proliferation, survival, and invasion.[1][2] Amplification of the MET gene is a key driver of oncogenesis in various cancers, rendering it an attractive therapeutic target. JNJ-38877605 is a potent and selective ATP-competitive inhibitor of c-Met.[3][4] This technical guide provides a comprehensive overview of the preclinical investigation of c-Met amplification using this compound, including its mechanism of action, detailed experimental protocols, and a summary of its preclinical efficacy. A crucial aspect of this guide is the discussion of the species-specific metabolism of this compound by aldehyde oxidase, which led to renal toxicity in clinical trials and the discontinuation of its development, offering valuable lessons for future drug development programs.[5][6]

Introduction to c-Met Signaling and this compound

The c-Met signaling pathway plays a pivotal role in normal physiological processes; however, its aberrant activation, often through gene amplification, is a significant contributor to tumor progression and metastasis.[1][7] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT.[2] This signaling cascade promotes aggressive tumor phenotypes.

This compound was developed as a highly selective and potent small molecule inhibitor of c-Met kinase activity.[4][5] It competitively binds to the ATP-binding site of c-Met, effectively blocking its phosphorylation and subsequent downstream signaling.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (c-Met kinase) | 4 nM | Biochemical Assay | [3][4] |

| IC50 (c-Met kinase) | 4.7 nM | Biochemical Assay | [8] |

| Selectivity | >600-fold vs. >200 other kinases | Kinase Panel | [3][4] |

| Selectivity | >833-fold vs. Fms (next most potent) | Kinase Panel | [6] |

| Inhibition of c-Met Phosphorylation | Significant reduction at 500 nM | EBC1, GTL16, NCI-H1993, MKN45 | [3] |

Table 2: In Vivo Preclinical Efficacy of this compound in c-Met Amplified GTL-16 Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| GTL-16 Gastric Cancer Xenograft | This compound | 40 mg/kg/day, p.o. for 3 days | Statistically significant decrease in plasma IL-8 and GROα | [3][9] |

| U251 Glioblastoma Xenograft | This compound | 50 mg/kg/day, p.o. for 13 days | Inhibition of radiation-induced invasion and promotion of apoptosis | [2] |

Signaling Pathways and Experimental Workflows

The c-Met Signaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway activated by HGF, leading to downstream cellular responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. youtube.com [youtube.com]

- 6. The c-Met tyrosine kinase inhibitor this compound causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound | c-Met/HGFR | TargetMol [targetmol.com]

Methodological & Application

Application Notes: In Vitro Assay for c-Met Phosphorylation using JNJ-38877605

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway is implicated in the progression of various cancers, making c-Met an attractive target for therapeutic intervention. This compound has demonstrated significant antitumor activity in preclinical models by inhibiting both HGF-stimulated and constitutively activated c-Met phosphorylation.[2] These application notes provide a detailed protocol for an in vitro cell-based assay to measure the inhibitory effect of this compound on c-Met phosphorylation.

Data Presentation

The inhibitory activity of this compound on c-Met and its selectivity against other kinases are summarized below. This data highlights the compound's potency and specificity.

| Compound | Target Kinase | Assay Type | IC50 (nM) | Selectivity | Reference |

| This compound | c-Met | Biochemical | 4 | >600-fold vs. a panel of 200 other kinases | [1][2] |

| This compound | c-Met | In vitro (cellular) | Effective at 500 nM | Potently inhibits c-Met phosphorylation | [2] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: c-Met signaling pathway and inhibition by this compound.

Caption: Experimental workflow for c-Met phosphorylation assay.

Experimental Protocols

This section provides a detailed methodology for a cell-based in vitro assay to determine the effect of this compound on c-Met phosphorylation using Western Blot analysis. This method is adapted from protocols used for similar c-Met inhibitors.

Objective: To quantify the inhibition of HGF-induced or constitutive c-Met phosphorylation in a cancer cell line by this compound.

Materials and Reagents:

-

Cell Line: GTL-16 or Hs746T (gastric cancer cell lines with c-Met amplification)

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Inhibitor: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

Stimulant: Recombinant Human HGF (optional, for HGF-inducible models)

-

Buffers and Reagents:

-

Phosphate-Buffered Saline (PBS)

-